![molecular formula C16H15BrN2O3 B14604087 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-52-0](/img/structure/B14604087.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This intermediate is then coupled with phenol to produce the azo compound. The final step involves the esterification of the azo compound with 3-bromopropanoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes that catalyze the reduction of the azo group, leading to the formation of active metabolites.
相似化合物的比较
Similar Compounds
4-Methoxyazobenzene: Similar in structure but lacks the ester group.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine: Contains a pyrazole ring instead of the ester group.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine: Features a naphthalene ring instead of the ester group.
Uniqueness
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate is unique due to the presence of both the azo group and the ester group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
58586-52-0 |
|---|---|
分子式 |
C16H15BrN2O3 |
分子量 |
363.21 g/mol |
IUPAC 名称 |
[4-[(4-methoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-6-2-12(3-7-14)18-19-13-4-8-15(9-5-13)22-16(20)10-11-17/h2-9H,10-11H2,1H3 |
InChI 键 |
ZWHLDMFPQZKYAL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)

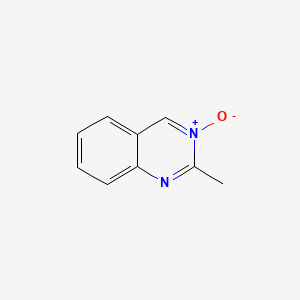
![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)

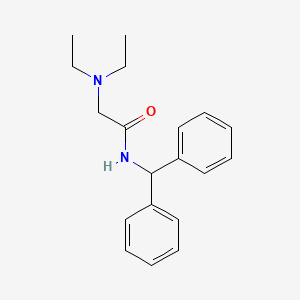
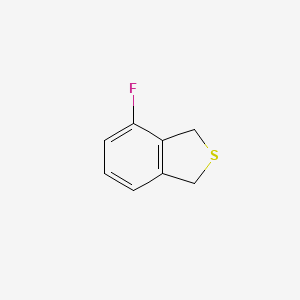
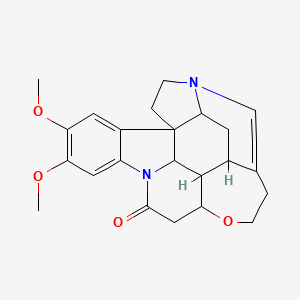

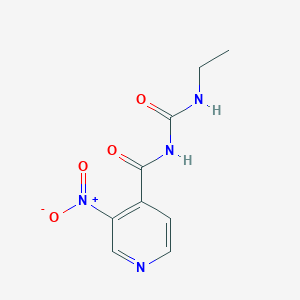
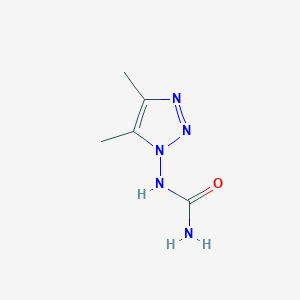

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
